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Compound of Interest

6-chloro-4-hydroxy-5-
Compound Name:
methylpyridin-2(1H)-one

Cat. No.: B1395535

An In-depth Technical Guide to 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one:
Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-chloro-4-hydroxy-5-
methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in pharmaceutical
and chemical research. We will delve into its precise chemical identity, including an exhaustive
list of synonyms and nomenclature, its key physicochemical properties, and established
synthetic methodologies. The guide further explores the compound's chemical reactivity,
highlighting its utility as a versatile intermediate for creating more complex molecules. Finally,
we examine its current and potential applications, particularly in drug development, based on
its observed biological activities such as antimicrobial and antioxidant properties. This
document is intended for researchers, chemists, and drug development professionals seeking
a detailed, authoritative resource on this valuable chemical entity.

Chemical Identity and Nomenclature

A clear and unambiguous understanding of a compound's identity is the foundation of all
scientific research. 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is a pyridinone derivative,
a class of heterocyclic compounds known for their diverse biological activities.[1] Its structure
features a central pyridine ring with chloro, hydroxyl, and methyl substituents, which impart
specific reactivity and physical characteristics.[1][2]
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The compound is most commonly identified by its CAS Registry Number, 89379-84-0.[1][2][3]
[4][5] However, due to tautomerism and different naming conventions, it is known by several
synonyms. The keto-enol tautomerism of the pyridinone ring can lead to names like "2-chloro-
4,6-dihydroxy-3-methylpyridine". For clarity and consistency, this guide will primarily use the
IUPAC-preferred name.

A summary of its key identifiers is presented below.

Identifier Type Value

IUPAC Name 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one[1]
CAS Registry Number 89379-84-0[1][2][31[4][5]

Molecular Formula CeHsCINO2[1][2][3][5]

Molecular Weight 159.57 g/mol [1][2][3][5]

6-chloro-4-hydroxy-5-methyl-2-pyridone[2], 2-
Common Synonyms chloro-4,6-dihydroxy-3-methylpyridine[2][5][6],
QC-193[5][6]

INChI=1S/C6H6CINO2/c1-3-4(9)2-5(10)8-

InChl

6(3)7/h2H,1H3,(H2,8,9,10)[1]
InChIKey QUBIGHOVXYVMCY-UHFFFAOYSA-N[1][5]
Canonical SMILES CC1=C(NC(=0)C=C10)CI[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and
suitability for various reaction conditions. 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is a
robust molecule with high thermal stability, as indicated by its high boiling and flash points.[2]
This stability is advantageous for synthetic procedures that may require elevated temperatures.

[2]
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Property Value

Density 1.481 g/cm3[2]

Boiling Point 500.114 °C at 760 mmHg|[2]
Flash Point 256.26 °C[2]

Solid (inferred from high boiling point and
Appearance . S
commercial availability)

The molecule's structure, containing both polar (hydroxyl, carbonyl) and non-polar (methyl,
chlorinated ring) features, influences its solubility and reactivity in diverse chemical
environments.[2] The methyl group, for instance, can enhance lipophilicity, a critical parameter
in drug design for improving bioavailability.[2]

Synthesis and Manufacturing

The utility of a chemical intermediate is largely dependent on its accessibility through efficient
and scalable synthetic routes. Several methods have been developed for synthesizing 6-
chloro-4-hydroxy-5-methylpyridin-2(1H)-one.[1] The choice of method often depends on the
availability of starting materials, desired purity, and scale of production.

Common Synthetic Strategies Include:
¢ Cyclization Reactions: Building the pyridinone ring from acyclic precursors.[1]

o Substitution Reactions: Modifying a pre-existing pyridinone core. A common approach is the
direct chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one.[1]

o One-Pot Syntheses: Modern approaches that combine multiple steps into a single reaction
vessel to improve efficiency and yield.[1]

The diagram below illustrates a common workflow for synthesizing the title compound via
electrophilic substitution.
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Synthesis Workflow
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5-methylpyridin-2(1H)-one

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Chlorination of 4-hydroxy-5-
methylpyridin-2(1H)-one

This protocol describes a representative method for the synthesis of 6-chloro-4-hydroxy-5-
methylpyridin-2(1H)-one. The causality behind this choice is the direct and often high-yielding
nature of electrophilic chlorination on an activated pyridinone ring.
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Materials:

4-hydroxy-5-methylpyridin-2(1H)-one (1.0 eq)
Thionyl chloride (SOCI2) (1.2 eq)

Anhydrous Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCOs3) solution
Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSOa)

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

Setup: Under an inert atmosphere (e.g., nitrogen), suspend 4-hydroxy-5-methylpyridin-
2(1H)-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool
the suspension to 0 °C using an ice bath.

Reagent Addition: Add thionyl chloride dropwise to the cooled suspension via a dropping
funnel over 30 minutes. The slow addition is critical to control the exothermic reaction and
prevent side-product formation.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux (approx. 40 °C). Monitor the reaction progress using Thin Layer
Chromatography (TLC) until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by
slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate to neutralize
excess thionyl chloride and the HCI byproduct.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with
DCM. Combine the organic layers.
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» Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous
magnesium sulfate. Filter to remove the drying agent.

 Purification: Remove the solvent under reduced pressure. The resulting crude solid can be
purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the
pure product.

Chemical Reactivity and Applications

The value of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one lies in its identity as a versatile
chemical intermediate.[1] Its functional groups provide multiple handles for further chemical
modification, making it a valuable building block for synthesizing more complex molecules,
particularly in the pharmaceutical industry.[1][2]

Caption: Key reactive sites and potential derivatization pathways.

» Nucleophilic Substitution: The chlorine atom at the C6 position is susceptible to nucleophilic
substitution, allowing for the introduction of various amine, oxygen, or sulfur-based functional
groups.[1] This is a cornerstone reaction for building molecular diversity in drug discovery
campaigns.

o Condensation/Etherification: The hydroxyl group at C4 can undergo condensation reactions
or be converted into an ether, providing another avenue for structural modification.[1]

o Carbonyl Chemistry: The carbonyl group can be reduced to an alcohol, further expanding the
range of possible derivatives.[1]

This inherent reactivity makes the compound a valuable precursor for active pharmaceutical
ingredients (APIs), as well as a candidate for developing agrochemicals and specialty
materials.[2]

Role in Drug Discovery and Biological Activity

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in
numerous approved drugs and clinical candidates.[7] Consequently, 6-chloro-4-hydroxy-5-
methylpyridin-2(1H)-one is of significant interest as a starting point for new therapeutic
agents.
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Preliminary research has indicated that the compound itself possesses several promising
biological activities:

o Antimicrobial Properties: It has shown activity against various bacterial strains.[1]

» Antioxidant Activity: Studies suggest it can function as a free-radical scavenger, which may
help protect cells from oxidative stress.[1]

e Enzyme Inhibition: Early research indicates potential inhibitory effects on certain enzymes
linked to disease processes, though specific targets require further elucidation.[1]

These intrinsic properties, combined with its versatility as a chemical building block, position it
as a valuable tool in modern drug discovery pipelines.
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Conceptual Role in Drug Discovery
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Caption: Role as a building block in a typical drug discovery pipeline.
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Conclusion

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is more than just a chemical compound; it is
a versatile tool for innovation in chemistry and pharmacology. Its well-defined nomenclature,
stable physicochemical properties, and accessible synthetic routes make it a practical and
valuable intermediate. The reactivity of its multiple functional groups provides a robust platform
for generating diverse molecular libraries for drug discovery and materials science. As research
continues to uncover the full potential of its biological activities and those of its derivatives, 6-
chloro-4-hydroxy-5-methylpyridin-2(1H)-one is poised to remain a compound of high interest
to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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